N-[(2R)-2,3-Dihydroxypropyl]acetamide
Description
N-[(2R)-2,3-Dihydroxypropyl]acetamide is a chiral acetamide derivative characterized by a central acetamide group (-NHCOCH₃) attached to a 2,3-dihydroxypropyl chain in the (R)-configuration. The compound’s structure combines hydrophilic hydroxyl groups with the hydrogen-bonding capacity of the amide moiety, making it highly soluble in polar solvents and biologically relevant environments. The dihydroxypropyl group may enhance interactions with biomolecular targets, such as enzymes or receptors, while the acetamide group contributes to metabolic stability compared to primary amines .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
N-[(2R)-2,3-dihydroxypropyl]acetamide |
InChI |
InChI=1S/C5H11NO3/c1-4(8)6-2-5(9)3-7/h5,7,9H,2-3H2,1H3,(H,6,8)/t5-/m1/s1 |
InChI Key |
FHBNPEJLQIGOPC-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)NC[C@H](CO)O |
Canonical SMILES |
CC(=O)NCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2,3-Dihydroxypropyl]acetamide typically involves the reaction of acetamide with a suitable dihydroxypropyl precursor. One common method is the reaction of acetamide with glycidol under acidic or basic conditions to yield the desired product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2,3-Dihydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-[(2R)-2,3-Dihydroxypropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[(2R)-2,3-Dihydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Table 1: Structural Features and Implications
Key Observations :
- Hydrophilicity : The dihydroxypropyl group in the target compound enhances water solubility compared to ethoxy () or chlorinated () analogs.
- Stereochemistry : The (R)-configuration may lead to distinct biological interactions compared to the (S)-enantiomer of 3-chloro-2-hydroxypropyl acetamide, which shows variable potency in enzyme inhibition .
Key Observations :
- However, chloro-substituted analogs exhibit higher activity due to electrophilic reactivity .
- Cytotoxicity: The target compound’s lack of chloro or cyano groups (cf. ) suggests lower cytotoxicity compared to halogenated derivatives, aligning with trends observed in hydroxyethyl acetamides .
Biological Activity
N-[(2R)-2,3-Dihydroxypropyl]acetamide, a compound with notable biological properties, has garnered attention for its potential applications in various fields including medicine and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
This compound is characterized by its acetamide functional group attached to a dihydroxypropyl chain. The stereochemistry of the compound plays a crucial role in its biological interactions, influencing its reactivity and binding affinity to molecular targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms through which it exerts its effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. Its interaction with nucleophilic sites on proteins suggests potential for therapeutic applications in enzyme-related diseases.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with target proteins. This interaction can lead to:
- Modification of Protein Function : By binding to specific sites on proteins, the compound can modulate their activity, potentially leading to reduced inflammation or altered metabolic processes.
- Enhanced Solubility : The dihydroxypropyl moiety may improve the solubility of the compound in biological systems, facilitating better interaction with target molecules.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, demonstrating promising antimicrobial efficacy .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Enzyme Inhibition | Significant reduction in activity | 10 µM |
| Antimicrobial | Effective against S. aureus | 15 - 30 µg/mL |
| Anti-inflammatory | Reduction in inflammatory markers | Varies by assay |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Covalent Bond Formation | Interaction with nucleophilic sites on proteins |
| Protein Modification | Alteration of protein function leading to therapeutic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
